

Application Notes and Protocols for Amidase Gene Cloning and Swep Hydrolysis

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Compound of Interest

Compound Name: Swep

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These application notes provide a comprehensive overview and detailed protocols for the cloning of a novel amidase gene responsible for the hydrolysis of the herbicide **Swep**. The information is based on the characterization of the amidase Ppa, cloned from *Comamonas* sp. SWP-3. This enzyme demonstrates efficient degradation of **Swep** and other carbamate herbicides, offering a promising avenue for bioremediation and enzymatic synthesis applications.

Overview of Swep Hydrolysis by Amidase Ppa

Swep is a carbamate herbicide that can persist in the environment.^{[1][2][3][4][5]} Microbial degradation is a key mechanism for its removal, and a bacterial consortium containing *Comamonas* sp. SWP-3 and *Alicyclophilus* sp. PH-34 has been shown to mineralize **Swep**.^{[1][2][3][5]} *Comamonas* sp. SWP-3 is responsible for the initial hydrolysis of **Swep** to 3,4-dichloroaniline (3,4-DCA) and carbon dioxide.^{[1][2][3]} This crucial step is catalyzed by a novel amidase, designated Ppa.^{[1][2][5]} The subsequent mineralization of the toxic intermediate 3,4-DCA is carried out by *Alicyclophilus* sp. PH-34.^{[1][2][3]}

The ppa gene has been successfully cloned and the recombinant Ppa protein has been expressed and characterized.^{[1][2][5]} The enzyme shows broad substrate specificity, hydrolyzing other carbamate herbicides like propanil, chlorpropham, and propham.^{[1][2][5]}

Quantitative Data Summary

The biochemical properties of the purified recombinant Ppa amidase are summarized below.

Parameter	Value	Reference
Optimal Temperature	30 °C	[1] [2]
Optimal pH	8.6	[1] [2]
Substrate Specificity	Swep, propanil, chlorpropham, propham	[1] [2] [5]
Key Catalytic Residues	Gly449, Val266	[1] [5]

Experimental Protocols

Protocol for Cloning of the Amidase Gene (ppa) from Comamonas sp. SWP-3

This protocol describes the steps for isolating the ppa gene and cloning it into an expression vector.

Materials:

- Comamonas sp. SWP-3 culture
- Genomic DNA isolation kit
- PCR primers for ppa gene (forward and reverse)
- High-fidelity DNA polymerase
- pET expression vector (e.g., pET-28a)
- Restriction enzymes (corresponding to sites on vector and primers)
- T4 DNA ligase
- Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

- LB agar plates with appropriate antibiotic
- Colony PCR reagents
- Plasmid DNA purification kit

Methodology:

- Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of *Comamonas* sp. SWP-3 using a commercial genomic DNA isolation kit according to the manufacturer's instructions.
- PCR Amplification:
 - Design primers based on the known ppa gene sequence. Include restriction sites in the primers for subsequent cloning into the pET vector.
 - Perform PCR using the isolated genomic DNA as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize errors.
 - Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.
- Vector and Insert Preparation:
 - Digest both the PCR product and the pET expression vector with the selected restriction enzymes.
 - Purify the digested vector and insert using a gel extraction kit.
- Ligation:
 - Perform a ligation reaction using T4 DNA ligase to insert the digested ppa gene into the linearized pET vector.
- Transformation:
 - Transform the ligation mixture into competent *E. coli* DH5α cells.

- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector and incubate overnight at 37°C.
- Screening of Positive Clones:
 - Perform colony PCR on the resulting colonies using the ppa gene-specific primers to identify clones containing the insert.
 - Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
 - Isolate the plasmid DNA from the overnight cultures using a plasmid DNA purification kit.
- Sequence Verification: Sequence the purified plasmid DNA to confirm the correct insertion and sequence of the ppa gene.

Protocol for Expression and Purification of Recombinant Ppa Amidase

This protocol details the expression of the cloned ppa gene in *E. coli* and the purification of the recombinant protein.

Materials:

- *E. coli* BL21(DE3) cells carrying the pET-ppa construct
- LB medium with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
- Lysozyme
- DNase I
- Ni-NTA affinity chromatography column

- Wash buffer (e.g., lysis buffer with 20 mM imidazole)
- Elution buffer (e.g., lysis buffer with 250 mM imidazole)
- SDS-PAGE reagents

Methodology:

- Expression of Recombinant Protein:
 - Inoculate a single colony of E. coli BL21(DE3) carrying the pET-ppa plasmid into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
 - Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
 - Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[\[6\]](#)
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer.
 - Add lysozyme and DNase I and incubate on ice.
 - Sonicate the cell suspension to ensure complete lysis.
 - Centrifuge the lysate to pellet the cell debris.
- Protein Purification:
 - Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
 - Wash the column with wash buffer to remove unbound proteins.

- Elute the recombinant Ppa protein with elution buffer.
- Purity Analysis:
 - Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant Ppa amidase.

Protocol for Amidase Activity Assay for Swep Hydrolysis

This protocol describes how to measure the enzymatic activity of the purified Ppa amidase on the substrate **Swep**.

Materials:

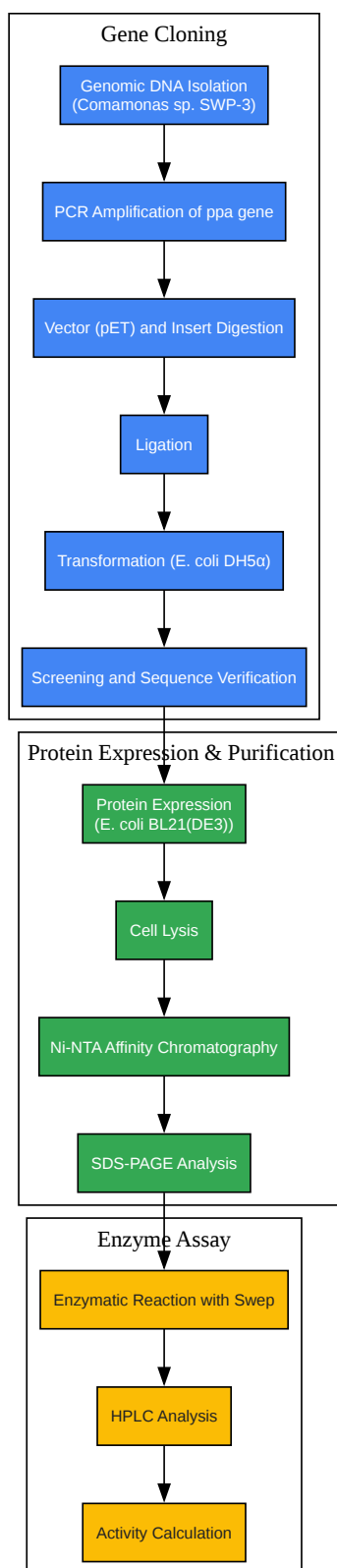
- Purified recombinant Ppa amidase
- **Swep** stock solution
- Reaction buffer (e.g., pH 8.6)
- Quenching solution (e.g., methanol)
- High-Performance Liquid Chromatography (HPLC) system

Methodology:

- Enzymatic Reaction:
 - Set up the reaction mixture containing the reaction buffer, a known concentration of **Swep**, and the purified Ppa enzyme.
 - Incubate the reaction at the optimal temperature of 30°C.
- Reaction Quenching:
 - At different time points, take aliquots of the reaction mixture and quench the reaction by adding a quenching solution like methanol.

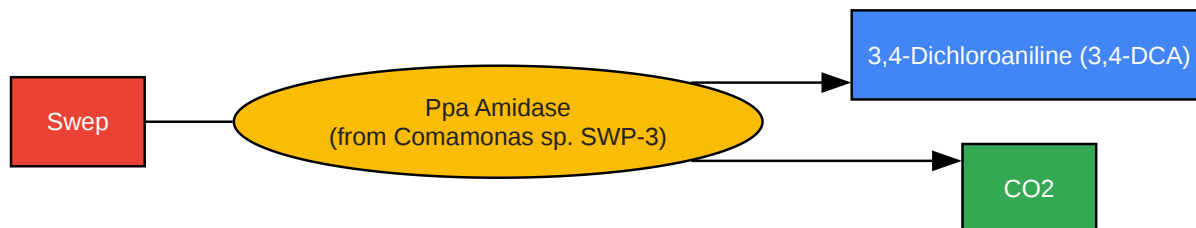
- Analysis of Substrate Depletion or Product Formation:
 - Analyze the quenched reaction samples by HPLC to measure the decrease in the concentration of **Swep** or the increase in the concentration of the product, 3,4-DCA.
- Calculation of Enzyme Activity:
 - Calculate the rate of the reaction from the change in substrate or product concentration over time. One unit of enzyme activity can be defined as the amount of enzyme that hydrolyzes 1 μmol of **Swep** per minute under the specified conditions.

Visualizations



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Caption: Experimental workflow for cloning, expression, and characterization of **Swep** hydrolase.



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Caption: Enzymatic hydrolysis of **Swep** by Ppa amidase.

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